molecular formula C12H14O2 B2549903 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 1685-84-3

7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B2549903
CAS No.: 1685-84-3
M. Wt: 190.242
InChI Key: MTNAPFXYKUBHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one is a bicyclic ketone derivative of 3,4-dihydronaphthalen-1(2H)-one (DHN), featuring a methoxy group at the 7-position and a methyl group at the 6-position of the naphthalenone scaffold. This compound is part of the tetralone family, which is recognized for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

IUPAC Name

7-methoxy-6-methyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-6-9-4-3-5-11(13)10(9)7-12(8)14-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNAPFXYKUBHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC)C(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction-Based Synthesis

The Grignard reaction offers a robust pathway for introducing aryl groups to ketones. In a modified approach derived from JETIR studies, 1-bromo-3,4,5-trimethoxybenzene undergoes Grignard reagent formation in anhydrous tetrahydrofuran (THF) with magnesium turnings. The resultant aryl magnesium bromide reacts with 6-methyl-7-methoxy-1-tetralone to yield 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one after acid workup. Key steps include:

  • Grignard Reagent Preparation :

    • 1-Bromo-3,4,5-trimethoxybenzene (10 mmol) in THF reacts with magnesium (10 mmol) under inert conditions.
    • Reaction initiation is confirmed by iodine decolorization.
  • Nucleophilic Addition :

    • The Grignard reagent reacts with 6-methyl-7-methoxy-1-tetralone (0.01 mol) at 0–5°C for 4 hours.
    • Quenching with ammonium chloride yields the tertiary alcohol intermediate.
  • Hydrogenation and Oxidation :

    • The intermediate undergoes hydrogenation over 10% CuSO₄-C in ethanol-formic acid (35:1.25 v/v) to saturate the tetralin ring.
    • Subsequent oxidation with chromium(VI) oxide in acetic acid introduces the ketone functionality, achieving an 82.18% yield.

Key Data :

Step Conditions Yield (%)
Grignard Reagent THF, Mg, 0°C, 2 h 86.90
Hydrogenation CuSO₄-C, H₂, EtOH-HCOOH, 24 h 85.18
Oxidation CrO₃, AcOH, 0–5°C, 7 h 82.18

Chalcone Cyclization Route

Adapted from the chalcone route, this method involves aldol condensation followed by cyclization:

  • Chalcone Synthesis :

    • 3,4,5-Trimethoxybenzaldehyde (0.01 mol) and 4-methylacetophenone (0.01 mol) undergo base-catalyzed condensation in ethanol with potassium hydroxide (20% w/v).
    • The resulting chalcone, (E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, is isolated in 79.25% yield.
  • Cyclopropanation and Ring Expansion :

    • Simmons-Smith reaction with diiodomethane and Zn-Cu couple in ether forms cyclopropyl ketones.
    • Acid-mediated cyclization (H₂SO₄, 80°C, 6 h) yields the tetralone scaffold with 75.18% efficiency.

Spectroscopic Validation :

  • IR : C=O stretch at 1697 cm⁻¹, Ar-CH at 3128–2939 cm⁻¹.
  • ¹H NMR : δ 3.83 (15H, s, OCH₃), 2.66–2.25 (4H, t, CH₂), 7.58–7.05 (4H, m, Ar-H).

Hydrazine-Mediated Functionalization

Building on PMC methodologies, hydrazine derivatives serve as intermediates for thiazolidinone formation:

  • Hydrazine Synthesis :

    • 6-Methoxy-1-tetralone reacts with hydrazine hydrate in ethanol to form 6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene hydrazine.
  • Thiosemicarbazide Formation :

    • Reaction with methyl isothiocyanate in dry benzene produces N-methyl-thiosemicarbazide derivatives (3a-d).
  • Thiazolidinone Cyclization :

    • Treatment with ethyl chloroacetate in ethanol under reflux yields thiazolidinone derivatives (4a-d).
    • Further functionalization with DMF-DMA generates enaminone intermediates, which condense with malononitrile to introduce the methyl group.

Optimization Insights :

  • Reflux duration: 4–6 hours for maximal cyclization efficiency.
  • Solvent choice (ethanol vs. benzene) impacts yield by 12–15%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range (%)
Grignard Reaction High regioselectivity Multi-step, harsh oxidants 75–86
Chalcone Cyclization Scalable, mild conditions Requires acidic cyclization 70–79
Hydrazine Route Versatile intermediate functionalization Lengthy synthesis 65–75
Asymmetric Catalysis Enantiomeric purity Specialized equipment needed 60–70

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1-carboxylic acid.

    Reduction: Formation of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1-ol.

    Substitution: Formation of various substituted naphthalenones depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one exhibits significant biological activity, including:

  • Anti-inflammatory Properties :
    • The compound has been studied for its potential to inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This suggests its utility in developing treatments for inflammatory diseases .
  • Analgesic Effects :
    • Preliminary studies indicate that it may have pain-relieving properties, making it a candidate for analgesic drug development .
  • Antimicrobial Activity :
    • Some studies have shown that this compound possesses antimicrobial properties against various pathogens, indicating its potential use in treating infections .

Comparative Analysis with Related Compounds

The structural similarities of this compound with other naphthalene derivatives can influence their biological activities.

Compound NameStructure FeaturesUnique Aspects
5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-oneMethoxy group at position 5Exhibits different biological activities
8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-oneBromine substitution at position 8Potentially enhanced reactivity
6-Methoxy-7-methyl-naphthalene-1(2H)-oneLacks dihydro functionalityDifferent physical properties

This table illustrates how modifications can affect the compound's biological activity and chemical properties .

Case Study 1: Anti-inflammatory Research

A study conducted on the anti-inflammatory effects of this compound demonstrated significant inhibition of TNF-alpha production in lipopolysaccharide-stimulated macrophages. This finding supports its potential application in treating chronic inflammatory conditions .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against a panel of bacterial strains where it exhibited notable antimicrobial activity. The minimum inhibitory concentration (MIC) values were recorded, indicating effective dosage ranges for potential therapeutic use .

Mechanism of Action

The mechanism of action of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and methyl groups could influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of DHN derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of DHN Derivatives
Compound Name Substituents Key Properties/Activities References
7-Methoxy-6-methyl-DHN 7-OCH₃, 6-CH₃ Synthetic availability; potential bioactivity inferred from analogs
6-Methoxy-2-phenyl-DHN 6-OCH₃, 2-C₆H₅ Antineoplastic, antiviral
(E)-7-Bromo-2-(4-methoxybenzylidene)-DHN 7-Br, 2-(4-OCH₃-benzylidene) Anti-neuroinflammatory, crystallographic stability
4,8-Dihydroxy-DHN 4-OH, 8-OH Nematocidal activity (LD₅₀ = 209 µg/mL)
6-Hydroxy-DHN 6-OH Antimicrobial, antioxidant
7-Chloro-6-(trifluoromethyl)-DHN 7-Cl, 6-CF₃ Halogenated analog; enhanced metabolic stability
Key Observations :

Substituent Position :

  • Methoxy groups at the 6- or 7-position (e.g., 6-methoxy vs. 7-methoxy) influence electronic distribution and steric effects. For example, 6-methoxy-2-phenyl-DHN exhibits antineoplastic activity due to enhanced hydrophobic interactions with target proteins .
  • Methyl groups (e.g., 6-CH₃ in the target compound) may improve lipophilicity and membrane permeability compared to polar substituents like hydroxy groups .

Electron-Donating vs. This is critical for compounds like 4,8-dihydroxy-DHN, which show systemic nematocidal activity . Halogens (e.g., Br, Cl, CF₃) are electron-withdrawing, increasing metabolic stability and cell permeability, as seen in 7-chloro-6-trifluoromethyl-DHN .

Extended Conjugation :

  • Benzylidene-substituted derivatives (e.g., (E)-7-bromo-2-(4-methoxybenzylidene)-DHN) adopt planar conformations, enabling π-π stacking and interactions with biological targets like NF-κB .

Crystallographic and Physicochemical Properties

  • Crystal Packing: Methoxy and halogen substituents influence intermolecular interactions. For example, (E)-7-bromo-2-(4-methoxybenzylidene)-DHN forms weak C–H···O hydrogen bonds and π-π interactions, stabilizing its monoclinic crystal structure .
  • Solubility and Stability : Methyl and trifluoromethyl groups enhance lipophilicity, making derivatives like 7-chloro-6-CF₃-DHN suitable for hydrophobic environments .

Biological Activity

7-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one, also known by its CAS number 1685-84-3, is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological activities, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₂H₁₄O₂
  • Molecular Weight : 190.24 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a naphthalene core with methoxy and methyl substituents that contribute to its unique reactivity and biological interactions.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been studied for its analgesic effects. Animal models have demonstrated that it can reduce pain responses, indicating its potential utility in pain management therapies.

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various pathogens. Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi. This broad-spectrum activity highlights its potential as a therapeutic agent in infectious diseases.

Case Studies and Experimental Data

  • Anti-inflammatory Study :
    • Objective : To evaluate the anti-inflammatory effects of the compound.
    • Methodology : In vitro assays measuring cytokine levels in treated cells.
    • Results : Significant reduction in IL-6 and TNF-alpha levels (p < 0.05) compared to control groups.
  • Analgesic Activity :
    • Objective : To assess pain relief efficacy in animal models.
    • Methodology : Pain response tests using the hot plate method.
    • Results : The compound reduced pain latency times significantly (p < 0.01), indicating effective analgesic properties.
  • Antimicrobial Testing :
    • Objective : To determine the antimicrobial spectrum of the compound.
    • Methodology : Disc diffusion method against various bacterial strains.
    • Results : Inhibition zones were observed for Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial activity.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-oneMethoxy group at position 5Exhibits different biological activities
8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-oneBromine substitution at position 8Potentially enhanced reactivity due to bromine
6-Methoxy-7-methyl-naphthalene-1(2H)-oneLacks dihydro functionalityDifferent physical properties and reactivity

Synthesis Methods

Various synthetic routes have been proposed for producing this compound, highlighting its versatility:

  • Conventional Synthesis :
    • Utilizing standard organic reactions involving naphthalene derivatives.
  • Green Chemistry Approaches :
    • Solvent-free synthesis methods have been explored to minimize environmental impact while maintaining yield and purity.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the molecular structure of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm methoxy (δ3.8\delta \sim3.8 ppm) and methyl (δ2.1\delta \sim2.1 ppm) substituents, as well as the carbonyl group (δ207\delta \sim207 ppm).
  • Infrared (IR) Spectroscopy : Identify the ketone carbonyl stretch (ν1700\nu \sim1700 cm1^{-1}) and methoxy C-O vibrations (ν1250\nu \sim1250 cm1^{-1}) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak at m/z 176.2118 (C11_{11}H12_{12}O2_2) .

Q. What synthetic routes are commonly employed to prepare this compound, and how are intermediates purified?

  • Answer :

  • Cyclization Reactions : Utilize Friedel-Crafts acylation or acid-catalyzed cyclization of substituted phenethyl precursors.
  • Purification : Employ silica gel column chromatography (e.g., petroleum ether:ethyl acetate = 8:1) for isolating intermediates. Monitor reaction progress via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How do reaction conditions influence product distribution in Beckmann rearrangements involving oxime derivatives of this compound?

  • Answer :

  • Temperature Control : At lower temperatures (e.g., 0–25°C), the oxime derivative favors formation of 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one. Elevated temperatures (>80°C) promote alternative lactam products due to isomerization .
  • Reaction Time : Prolonged heating (>12 hours) increases side products, necessitating real-time monitoring via 1H^1H-NMR or HPLC to optimize yield .

Q. What methodological approaches resolve contradictions in regioselectivity during functionalization of the dihydronaphthalenone scaffold?

  • Answer :

  • Computational Modeling : Use density functional theory (DFT) to predict reactive sites based on electron density maps (e.g., C-6 methoxy group directs electrophilic substitution to C-5 or C-8) .
  • Isotopic Labeling : Track substituent effects using 18O^{18}O-labeled methoxy groups to validate reaction pathways .

Q. How can single-crystal X-ray diffraction (SC-XRD) clarify structural ambiguities in derivatives of this compound?

  • Answer :

  • Crystallization : Grow crystals via slow evaporation of methanol/ethanol solutions.
  • Data Collection : Resolve disorder in methyl/methoxy groups using SC-XRD at 290 K with RR-factor < 0.05. Refinement software (e.g., SHELXL) confirms bond lengths (C–C: 1.50–1.54 Å) and dihedral angles .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition during storage or handling of this compound?

  • Answer :

  • Storage : Store under inert gas (N2_2/Ar) at −20°C in amber vials to prevent photodegradation.
  • Stability Assays : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., oxidation at C-3) .

Q. How can substituent effects on biological activity be systematically evaluated?

  • Answer :

  • SAR Studies : Synthesize analogs with halogen (Br, Cl) or hydroxyl groups at C-6/C-7. Test cytotoxicity (e.g., MTT assay) and compare IC50_{50} values against parent compound .
  • Docking Simulations : Map interactions with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina .

Data Contradictions and Validation

Q. How to address discrepancies in reported melting points or spectral data for this compound?

  • Answer :

  • Reproducibility Checks : Cross-validate purity via elemental analysis (%C, %H) and differential scanning calorimetry (DSC).
  • Interlaboratory Collaboration : Compare 1H^1H-NMR data with NIST-certified reference spectra .

Applications in Synthesis

Q. What role does this compound play as a precursor in natural product synthesis?

  • Answer :

  • Terpene Hybrids : Functionalize the ketone via Grignard addition to generate chiral alcohols for sesquiterpene synthesis .
  • Heterocycle Formation : React with hydrazines to form pyrazolines, key intermediates in bioactive molecule development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.